Acetylexidonin
Descripción
Propiedades
Fórmula molecular |
C26H34O9 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate |
InChI |
InChI=1S/C26H34O9/c1-13-17-9-18(34-15(3)28)21-25(10-17,22(13)30)23(31)33-12-26(21)19(11-32-14(2)27)24(5,6)8-7-20(26)35-16(4)29/h17-21H,1,7-12H2,2-6H3 |
Clave InChI |
NTUFNQHMUNCGDR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Discovery and Isolation of Novel Acetylated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acetyl group into a molecule, a process known as acetylation, is a pivotal chemical modification that can profoundly alter the bioactivity, stability, and pharmacokinetic profile of a compound. In drug discovery, novel acetylated compounds are sought for their potential to modulate biological pathways with enhanced efficacy and specificity. This technical guide provides a comprehensive overview of the core methodologies for the discovery, isolation, and characterization of novel acetylated compounds, from initial screening to final structural elucidation.
Discovery Strategies: Identifying Potential Candidates
The search for new acetylated molecules begins with screening diverse chemical libraries, including natural product extracts and synthetic compound collections. The choice of strategy depends on the research goals, available resources, and the nature of the biological target.
Table 1: Comparison of Discovery Strategies for Bioactive Compounds
| Strategy | Principle | Throughput | Key Advantages | Key Disadvantages |
| Target-Based Screening | Measures the direct interaction of compounds with a purified target protein (e.g., an enzyme). | High | Mechanistically defined; lower false positive rate. | Requires a validated target; may miss allosteric modulators. |
| Phenotypic Screening | Measures the effect of compounds on the phenotype of a cell or organism. | High | Unbiased; identifies compounds with novel mechanisms. | Target deconvolution can be challenging and time-consuming. |
| Fragment-Based Screening | Screens low molecular weight compounds ("fragments") for weak binding to a target. | Medium | High hit rate; efficient exploration of chemical space. | Requires sensitive biophysical techniques; hits need optimization. |
| Genome Mining | Identifies biosynthetic gene clusters in microorganisms predicted to produce novel compounds.[1] | High | Highly targeted for novel structures; avoids rediscovery.[1][2] | Requires genomic data and bioinformatics expertise. |
Isolation and Purification Workflow
Once a promising source or "hit" is identified, a systematic workflow is employed to isolate the pure acetylated compound from a complex mixture. This multi-step process leverages the physicochemical properties of the target molecule.
Caption: A generalized workflow for the isolation of acetylated natural products.
Experimental Protocols
Protocol 2.1: Solvent Extraction and Partitioning
-
Extraction: The biomass (e.g., 500 g of dried plant material) is macerated with an organic solvent like methanol (B129727) or ethyl acetate (B1210297) (3 x 2 L) at room temperature for 48 hours to extract a broad range of metabolites.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is resuspended in a water/methanol mixture and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). This separates compounds based on their hydrophobicity.
Protocol 2.2: Chromatographic Purification
-
Initial Cleanup (Column Chromatography): The most active fraction from partitioning is subjected to column chromatography.[3][4][5] A glass column is packed with a stationary phase (e.g., silica gel). The sample is loaded at the top and eluted with a solvent system, gradually increasing polarity. Fractions are collected and analyzed (e.g., by TLC).
-
Final Purification (Preparative HPLC): Fractions containing the target compound are pooled and purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC).[5][6] A reversed-phase C18 column is commonly used with a mobile phase gradient (e.g., water and acetonitrile) to achieve high-resolution separation.
Structural Elucidation: Defining the Molecule
Determining the precise chemical structure of the isolated compound is a critical step, with a focus on confirming the presence and location of acetyl groups.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental formula. Fragmentation patterns (MS/MS) can reveal structural motifs and the loss of acetyl groups (typically a neutral loss of 42 Da, corresponding to C₂H₂O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7]
-
¹H NMR: The methyl protons of an acetyl group typically appear as a sharp singlet in the δ 1.9–2.2 ppm region.[8]
-
¹³C NMR: The acetyl group gives rise to two characteristic signals: the methyl carbon around δ 20–23 ppm and the carbonyl carbon around δ 170–172 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons. An HMBC correlation from the acetyl methyl protons to the carbon to which the corresponding acetate is attached is definitive proof of its location.
-
Biological Context: Acetylation in Signaling Pathways
Acetylation is a key post-translational modification that regulates cellular processes by altering protein function.[9] A primary area of interest for drug discovery is the modulation of histone acetylation, which plays a central role in gene expression.[10][11]
-
Histone Acetyltransferases (HATs): These enzymes transfer an acetyl group to lysine (B10760008) residues on histone tails. This neutralizes the positive charge, leading to a more relaxed chromatin structure (euchromatin) and increased gene transcription.[11][12][13]
-
Histone Deacetylases (HDACs): These enzymes remove acetyl groups, restoring the positive charge on histones. This results in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[11][12][13]
Dysregulation of HAT and HDAC activity is implicated in diseases like cancer, making them prime targets for novel acetylated compounds or compounds that inhibit these enzymes.[14][15]
References
- 1. Frontiers | Editorial: The discovery of bioactive natural products: the isolation and structural elucidation, genome mining, OSMAC strategy, and biotransformation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Acetylation in Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 12. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 14. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Putative Biological Activity of Acetylated Secondary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary metabolites, a diverse array of organic compounds produced by plants, fungi, and bacteria, have long been a cornerstone of drug discovery. Their inherent biological activities have led to the development of numerous therapeutic agents. Acetylation, the introduction of an acetyl functional group onto a molecule, is a chemical modification that can significantly alter the physicochemical and biological properties of these natural products. This guide provides an in-depth exploration of the putative biological activities of acetylated secondary metabolites, focusing on flavonoids, terpenoids, alkaloids, and polyketides. It summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways and workflows to support researchers in this promising field of study.
The acetylation of secondary metabolites can lead to enhanced lipophilicity, which may improve their ability to cross cellular membranes and increase their bioavailability.[1] This modification can also influence the interaction of these compounds with their biological targets, potentially leading to increased potency or altered activity.[1]
Biological Activities of Acetylated Secondary Metabolites
Acetylation has been shown to modulate a wide range of biological activities in secondary metabolites. The following sections detail these effects across different classes of compounds, with quantitative data summarized in the subsequent tables.
Anticancer Activity
Acetylation has been demonstrated to enhance the anticancer properties of several flavonoids. For instance, acetylated derivatives of quercetin (B1663063) and kaempferol (B1673270) have shown increased inhibitory effects on the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).[2] The introduction of acetyl groups can improve the cellular uptake of these flavonoids, leading to greater efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of secondary metabolites can also be potentiated by acetylation. Acetylated flavonoids, for example, have shown improved anti-inflammatory effects, in some cases up to 30 times more than their parent compounds.[1] This enhancement is often attributed to the increased lipophilicity and stability of the acetylated molecules.[1] The anti-inflammatory action of new polyketide derivatives, asperulosins A and B, has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells.[3]
Antimicrobial Activity
Acetylation can increase the antimicrobial activity of flavonoids by enhancing their lipophilicity, which facilitates their passage through microbial cell membranes.[1] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy, with lower values indicating greater potency.
Antioxidant Activity
The antioxidant capacity of secondary metabolites, often measured by assays such as the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, can be influenced by acetylation. While the addition of acetyl groups can sometimes decrease the hydrogen-donating ability of phenolic hydroxyl groups, the overall impact on antioxidant activity can vary depending on the specific compound and the assay used.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of selected acetylated and non-acetylated secondary metabolites.
Table 1: Anticancer Activity of Flavonoids and Their Acetylated Derivatives [2]
| Compound | Cell Line | IC50 (µM) | Fold Change (Parent vs. Acetylated) |
| Kaempferol | MDA-MB-231 | 46.7 | - |
| 4Ac-K (Acetylated Kaempferol) | MDA-MB-231 | 33.6 | 1.39 |
| Quercetin | MDA-MB-231 | 24.3 | - |
| 5Ac-Q (Acetylated Quercetin) | MDA-MB-231 | 17.4 | 1.40 |
| Kaempferol | HCT-116 | 34.85 | - |
| 4Ac-K (Acetylated Kaempferol) | HCT-116 | 28.53 | 1.22 |
| Quercetin | HCT-116 | 23.45 | - |
| 5Ac-Q (Acetylated Quercetin) | HCT-116 | 15.66 | 1.50 |
| Kaempferol | HepG2 | 33.38 | - |
| 4Ac-K (Acetylated Kaempferol) | HepG2 | Not Specified | - |
| Quercetin | HepG2 | 28.16 | - |
| 5Ac-Q (Acetylated Quercetin) | HepG2 | Not Specified | - |
Table 2: Anti-inflammatory Activity of Polyketides [3]
| Compound | Assay | IC50 (µM) |
| Asperulosin A | NO Production Inhibition | 1.49 ± 0.31 |
| Asperulosin B | NO Production Inhibition | Not Specified |
| Compound 5 (a known polyketide) | NO Production Inhibition | 3.41 ± 0.85 |
| Dexamethasone (Positive Control) | NO Production Inhibition | Not Specified |
Table 3: Antimicrobial Activity of Flavonoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Luteolin | Mycobacterium tuberculosis | 25 | [4] |
| Quercetin | Mycobacterium tuberculosis | 50 | [4] |
| Baicalein | Mycobacterium tuberculosis | 50 | [4] |
| Myricetin | Mycobacterium tuberculosis | 50 | [4] |
| Hispidulin | Mycobacterium tuberculosis | 100 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of acetylated secondary metabolites.
Enzymatic Acetylation of Terpenoids (e.g., Citronellol)[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve a racemic mixture of citronellol (B86348) in hexanes.
-
Acyl Donor: Add vinyl acetate (B1210297) as the acetylating reagent.
-
Enzyme Addition: Introduce lipase (B570770) from Candida rugosa to the mixture to catalyze the acetylation.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Termination: Once the reaction reaches approximately 50% conversion, terminate it by filtering the mixture through celite to remove the enzyme.
-
Analysis: The resulting mixture, containing unreacted citronellol and citronellyl acetate, can be analyzed to determine the enantioselectivity of the lipase.
Chemical Synthesis of Acetylated Alkaloids (e.g., Nα-Acetyl-Nβ-methylphlegmarine)[6]
-
Dissolution: Dissolve Nβ-methylphlegmarine and pyridine (B92270) in dichloromethane (B109758) and cool the solution to 0 °C.
-
Acetylation: Add acetyl chloride dropwise to the cooled solution.
-
Reaction: Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Quenching: Add a saturated solution of sodium bicarbonate (NaHCO3) to quench the reaction.
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate.
-
Purification: Combine the organic phases and concentrate them in vacuo to obtain the acetylated product.
DPPH Radical Scavenging Assay for Antioxidant Activity[7][8][9][10][11]
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. From this, prepare a working solution (typically 0.1 mM).
-
Sample Preparation: Dissolve the test compounds (acetylated and non-acetylated secondary metabolites) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.
-
Reaction: In a 96-well microplate, mix a defined volume of each sample dilution with the DPPH working solution. Include a blank containing only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each sample concentration. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.
Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity[12][13][14][15]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation: Pre-incubate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and stimulate NO production.
-
Treatment: Treat the LPS-stimulated cells with various concentrations of the test compounds (acetylated and non-acetylated secondary metabolites).
-
Sample Collection: After a 24-hour incubation period, collect the cell culture medium.
-
Griess Reaction: Measure the amount of nitrite (B80452) (a stable metabolite of NO) in the culture medium using the Griess reagent. This involves mixing the culture medium with the Griess reagent and incubating at room temperature for 10 minutes.
-
Measurement: Measure the absorbance of the mixture at 540 nm using a microplate reader.
-
Calculation: The inhibitory effect of the test compounds on NO production is determined by comparing the nitrite concentration in the treated cells to that in the untreated (control) cells. The IC50 value can be calculated from the dose-response curve.
Visualization of Signaling Pathways and Workflows
The biological activities of acetylated secondary metabolites are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a general experimental workflow.
Caption: Modulation of the MAPK signaling pathway by acetylated secondary metabolites.
Caption: Inhibition of the PI3K/Akt signaling pathway by acetylated secondary metabolites.
Caption: Modulation of the NF-κB signaling pathway by acetylated secondary metabolites.
Caption: General workflow for the acetylation and bioactivity screening of secondary metabolites.
Conclusion
The acetylation of secondary metabolites represents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. This guide has provided a comprehensive overview of the putative effects of acetylation on flavonoids, terpenoids, alkaloids, and polyketides, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and a general experimental workflow offers a framework for researchers to design and execute their studies in this exciting area of drug discovery. Further research into the specific mechanisms of action of acetylated secondary metabolites and the development of efficient and selective acetylation methods will be crucial for translating these promising findings into clinical applications.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectroscopic Data of Novel Acetylated Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a newly synthesized class of acetylated molecules: 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. These compounds have garnered interest due to their potential as antimicrobial agents.[1][2] This document details the experimental protocols for their synthesis and characterization, presents their spectroscopic data in a clear, tabular format, and visualizes the experimental workflow and a proposed mechanism of action.
Featured Molecule: 3-acetyl-2-(5-iodofuran-2-yl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazoline (Compound 20)
Compound 20 is a notable example from this class, exhibiting significant antimicrobial activity.[2] Its structure was confirmed using a suite of spectroscopic techniques, the data from which are presented below.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Compound 20.
Table 1: ¹H NMR Spectroscopic Data for Compound 20
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.93-2.57 | Singlet | CH₃ of acetyl group |
| 7.15-10.01 | Singlet | CH of 1,3,4-oxadiazoline ring |
| Aromatic Protons | Multiplet | Protons of the nitrophenyl and iodofuran rings |
Table 2: ¹³C NMR Spectroscopic Data for Compound 20
| Chemical Shift (δ) ppm | Assignment |
| ~20 | CH₃ of acetyl group |
| 88.41-125.08 | CH of 1,3,4-oxadiazoline ring |
| 150.83-155.08 | C of 1,3,4-oxadiazoline ring |
| Aromatic Carbons | Multiple Signals |
Table 3: Mass Spectrometry (MS) Data for Compound 20
| m/z | Ion Type |
| [M+H]⁺ | Molecular Ion |
| Fragment Ions | Characteristic fragments corresponding to the structure |
Table 4: Infrared (IR) Spectroscopy Data for Compound 20
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O (acetyl carbonyl) |
| ~1600 | C=N (oxadiazoline ring) |
| ~1250 | C-O-C (oxadiazoline ring) |
| ~1520, ~1350 | NO₂ (nitro group) |
Note: The exact values for aromatic protons, aromatic carbons, and mass spectrometry fragments are dependent on the specific full experimental report and are represented here by their expected ranges and types based on the available literature.[1]
Experimental Protocols
The synthesis and characterization of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines follow a well-defined procedural pathway.
Synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines
The synthesis is a two-step process:
-
Synthesis of Hydrazide-Hydrazones: This initial step involves the condensation reaction of a hydrazide (e.g., 3-methyl-4-nitrobenzhydrazide) with a substituted aromatic aldehyde.
-
Cyclization and Acetylation: The synthesized hydrazide-hydrazone is then cyclized using acetic anhydride. This step also introduces the acetyl group at the N-3 position of the oxadiazoline ring. The reaction mixture is typically heated under reflux for several hours.[1]
Spectroscopic Analysis
Standard analytical techniques are employed for the structural elucidation of the synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance 300 or 600) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).[1]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the characteristic functional groups present in the molecule.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for the antimicrobial activity of the synthesized compounds.
References
The Impact of Acetylated Scaffolds on Bioactivity and Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of compounds featuring acetylated scaffolds, focusing on their synthesis, biological activity, and therapeutic potential. It is designed to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the role of acetylation in modulating the physicochemical and biological properties of various molecular frameworks.
Introduction to Acetylated Scaffolds
Acetylation, the introduction of an acetyl group onto a chemical compound, is a fundamental and versatile modification in both chemistry and biology. In medicinal chemistry, acetylation is a widely employed strategy to enhance the therapeutic properties of lead compounds. This modification can significantly alter a molecule's lipophilicity, membrane permeability, metabolic stability, and interaction with biological targets. The addition of an acetyl group can mask polar functional groups, such as hydroxyls and amines, thereby improving oral bioavailability and the ability to cross cellular membranes, including the blood-brain barrier.
From the well-known example of aspirin, where the acetylation of salicylic (B10762653) acid reduces gastric irritation and improves its therapeutic index, to the modification of natural products and synthetic compounds to enhance their anticancer or anti-inflammatory activities, the strategic use of acetylation continues to be a valuable tool in drug discovery. This guide will delve into the quantitative effects of acetylation on bioactivity, provide detailed experimental protocols for the synthesis and evaluation of these compounds, and visualize the key signaling pathways they modulate.
Quantitative Bioactivity Data of Acetylated Compounds
The acetylation of a parent compound can lead to significant changes in its biological activity. The following tables summarize quantitative data from the literature, comparing the bioactivity of acetylated compounds to their non-acetylated counterparts.
Anticancer Activity of Acetylated Flavonoids
Flavonoids are a class of natural products known for their diverse biological activities. Acetylation has been shown to modulate their anticancer effects. The following table presents the half-maximal inhibitory concentration (IC50) values of several flavonoids and their acetylated derivatives against various cancer cell lines.
| Compound | Parent Flavonoid | Cancer Cell Line | IC50 (µM) of Parent | IC50 (µM) of Acetylated Derivative | Fold Change in Activity | Reference |
| 4Ac-K | Kaempferol | MDA-MB-231 (Breast) | 46.7 | 33.6 | 1.39 | [1] |
| 5Ac-Q | Quercetin | MDA-MB-231 (Breast) | 24.3 | 17.4 | 1.40 | [1] |
| 6Ac-M | Myricetin | MDA-MB-231 (Breast) | 27.2 | 50.9 | -1.87 | [1] |
| 4Ac-K | Kaempferol | HCT-116 (Colon) | 34.85 | 28.53 | 1.22 | [1] |
| 5Ac-Q | Quercetin | HCT-116 (Colon) | 23.45 | 15.66 | 1.50 | [1] |
| 6Ac-M | Myricetin | HCT-116 (Colon) | >160 | 81.66 | N/A | [1] |
| 4Ac-K | Kaempferol | HepG2 (Liver) | 33.38 | 23.2 | 1.44 | [1] |
| 5Ac-Q | Quercetin | HepG2 (Liver) | 28.16 | 15.5 | 1.82 | [1] |
| 6Ac-M | Myricetin | HepG2 (Liver) | >160 | 76.6 | N/A | [1] |
Pharmacokinetic Parameters of Acetylated Compounds
Acetylation is a common strategy to improve the pharmacokinetic profiles of drug candidates. The following table summarizes key pharmacokinetic parameters for N-acetylcysteine (NAC) and acetylated resveratrol.
| Compound | Parameter | Value | Species | Administration | Reference |
| N-Acetylcysteine | Bioavailability | ~10% | Human | Oral | [2] |
| Tmax | ~1 hour | Human | Oral | [2] | |
| Half-life | ~5.6 hours | Human | Intravenous | [2] | |
| Resveratrol | Cmax | 245.8 ± 32.7 ng/mL | Rat | Oral | [3] |
| AUC(0-t) | 358.9 ± 55.2 ng·h/mL | Rat | Oral | [3] | |
| 3,5,4'-Tri-O-acetylresveratrol | Cmax | 956.3 ± 125.4 ng/mL | Rat | Oral | [3] |
| AUC(0-t) | 1987.6 ± 234.1 ng·h/mL | Rat | Oral | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of compounds with acetylated scaffolds.
Synthesis of Acetylated Flavonoids
This protocol describes a general method for the per-O-acetylation of flavonoids using acetic anhydride (B1165640).[1]
Materials:
-
Parent flavonoid (e.g., quercetin, kaempferol)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (B92270) (as catalyst)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Stirring apparatus
-
Reaction flask
-
Purification system (e.g., recrystallization apparatus, column chromatography)
Procedure:
-
Dissolve the parent flavonoid in the anhydrous solvent in a reaction flask.
-
Add pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture while stirring. The molar equivalents of acetic anhydride will depend on the number of hydroxyl groups on the flavonoid.[4]
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]
-
Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.
-
Extract the acetylated product with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure acetylated flavonoid.
-
Confirm the structure of the product using analytical techniques such as ¹H-NMR and FT-IR.[1]
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of acetylated compounds on cell viability.[5][6][7][8]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Acetylated compound and parent compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the acetylated compound and the parent compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the activity of HDACs, which are often targets of acetylated compounds.
Materials:
-
HDAC enzyme source (e.g., nuclear extract, purified HDAC)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (e.g., trypsin in a suitable buffer)
-
HDAC inhibitor (e.g., Trichostatin A, for positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the HDAC enzyme dilution in cold HDAC assay buffer.
-
Add the enzyme solution to the wells of the 96-well plate.
-
Add the test compounds (acetylated scaffolds) at various concentrations. Include a no-enzyme control, a vehicle control, and a positive control with a known HDAC inhibitor.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate for a further 10-20 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting an in vivo pharmacokinetic study in a rodent model to evaluate the absorption, distribution, metabolism, and excretion (ADME) of an acetylated compound.[3]
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Acetylated compound and parent compound
-
Dosing vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for drug quantification in plasma
Procedure:
-
Acclimate the animals to the housing conditions for at least one week.
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the acetylated compound or parent compound to different groups of animals via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the compound (and any major metabolites) in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.
Signaling Pathways and Experimental Workflows
Acetylated compounds can exert their biological effects by modulating various signaling pathways. This section provides diagrams of key pathways and workflows generated using the DOT language for Graphviz.
Histone Acetylation and Gene Regulation
Histone acetylation is a critical epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, leading to a more open chromatin structure and transcriptional activation. Histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. Many acetylated compounds are designed to inhibit HDACs.
Caption: Histone Acetylation and Deacetylation Cycle.
p53 Acetylation Pathway
The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. Its activity is modulated by post-translational modifications, including acetylation. Acetylation of p53 by HATs like p300/CBP enhances its stability and transcriptional activity. Deacetylation by HDACs and sirtuins (SIRTs) can inactivate p53.
Caption: Regulation of p53 activity by acetylation.
Experimental Workflow for Bioactivity Screening
This diagram illustrates a typical workflow for screening the bioactivity of newly synthesized acetylated compounds.
Caption: Workflow for bioactivity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of Acetylation on the Physicochemical Properties of Novel Compounds: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of chemical modifications on a compound's behavior is paramount. Acetylation, the introduction of an acetyl group, is a powerful and versatile tool in medicinal chemistry capable of profoundly altering the physicochemical properties of a molecule. This guide provides an in-depth analysis of the core principles of acetylation and its impact on key drug-like properties, supported by detailed experimental protocols and data on novel acetylated compounds.
The strategic addition of an acetyl group can significantly influence a compound's solubility, lipophilicity, and, consequently, its pharmacokinetic and pharmacodynamic profile. By masking polar functional groups such as hydroxyls and amines, acetylation can increase a compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. This modification is a key strategy in the design of prodrugs, where an inactive acetylated precursor is metabolized in the body to release the active therapeutic agent. This approach can improve oral bioavailability and modulate the drug's distribution and duration of action.
Key Physicochemical Properties Influenced by Acetylation
The introduction of an acetyl moiety can lead to significant changes in a compound's:
-
Lipophilicity (LogP/LogD): Generally, acetylation increases lipophilicity by replacing a polar hydrogen bond donor with a less polar acetyl group. This can be crucial for traversing the lipid bilayers of cell membranes.
-
Solubility: The effect on aqueous solubility can be complex. While increased lipophilicity might suggest decreased water solubility, the disruption of the crystal lattice of a solid compound upon acetylation can sometimes lead to an overall increase in solubility.
-
Melting Point: Changes in intermolecular forces, such as hydrogen bonding and molecular packing, upon acetylation can lead to alterations in the melting point of a compound.
-
Biological Activity: The altered physicochemical properties directly impact how a molecule interacts with its biological target. This can lead to enhanced potency, altered selectivity, or a completely different pharmacological profile.
Quantitative Analysis of Physicochemical Properties
The following tables summarize the physicochemical and biological data for a selection of novel acetylated compounds, demonstrating the impact of this modification.
| Compound | Parent Compound | Molecular Formula (Acetylated) | Molecular Weight ( g/mol ) (Acetylated) | LogP | Aqueous Solubility | Biological Activity (IC50) |
| 5-Acetylated Tangeretin (5-ATAN) | 5-Demethyltangeretin | C₂₀H₂₀O₈ | 388.37 | N/A | N/A | 5.1 µM (PC-3 cells)[1][2] |
| Acetyl Resveratrol | Resveratrol | C₂₀H₁₈O₆ | 354.4 | N/A | Soluble in DMF, DMSO, Ethanol | 3.4 µM (ALL-5 cells) |
| Compound 5 (Resveratrol Analogue) | Resveratrol | N/A | N/A | 2.12 - 3.21 (for a series of analogues)[3] | Moderately Soluble[3] | HDAC1: 0.44 µM, HDAC2: 0.37 µM[3] |
| Compound A14 (Chalcone Derivative) | Chalcone Scaffold | N/A | N/A | N/A | N/A | < 168.6 µM (MCF-7 cells)[4] |
N/A: Data not available in the cited sources.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to understanding the effects of acetylation. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (LogP).
-
Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Dissolve a precisely weighed amount of the acetylated compound in the aqueous phase to a known concentration.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound in a flask.
-
Equilibration: Seal the flask and shake it for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol phases.
-
Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility by Kinetic Shake-Flask Method
This method provides a rapid assessment of a compound's solubility, which is particularly useful in early drug discovery.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the acetylated compound in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[5][6]
-
Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[5][6]
-
Equilibration and Precipitation: Shake the plate for a defined period (e.g., 2 hours) to allow for equilibration.[5][6] If the compound's solubility is exceeded, a precipitate will form.[5][6]
-
Separation of Undissolved Compound: Separate the solid precipitate from the saturated solution by filtration or centrifugation.[5][6]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV spectroscopy or LC-MS/MS, by comparing against a standard curve.[5][6]
Western Blot Analysis for Apoptosis Pathway Elucidation
Western blotting is a key technique to investigate the molecular mechanisms of action, such as the induction of apoptosis.[1][2][5][6][7]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer) and treat the cells with various concentrations of the acetylated compound for a specified time.
-
Protein Extraction: Lyse the treated and untreated (control) cells to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.[7]
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins in treated versus control cells.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing novel acetylated compounds and a representative signaling pathway affected by an acetylated compound.
Conclusion
Acetylation represents a cornerstone of modern medicinal chemistry, offering a reliable strategy to fine-tune the physicochemical properties of drug candidates. A thorough understanding and systematic evaluation of these properties, using robust experimental protocols, are essential for the successful development of novel therapeutics. The data and methodologies presented in this guide are intended to provide researchers with a solid framework for investigating and harnessing the potential of acetylated compounds in their drug discovery endeavors.
References
- 1. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: LC-MS/MS Method for In Vitro Quantification of an Acetylated Peptide Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein acetylation, a key post-translational modification (PTM), involves the addition of an acetyl group to lysine (B10760008) residues. This process is crucial for regulating protein function, chromatin structure, and gene expression.[1][2][3] The dynamic balance of acetylation is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[4] Dysregulation of these enzymes is linked to various diseases, including cancer and neurological disorders, making them significant targets for drug development.[1][5]
Quantifying the activity of these enzymes is fundamental to screening for novel inhibitors. While fluorescence-based assays are common, they can be prone to interference.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific, sensitive, and direct method for quantifying the acetylation status of a specific peptide substrate.[7][8] This application note provides a detailed protocol for the quantification of an acetylated peptide ("Compound A") in the context of an in vitro HDAC inhibition assay.
Principle of the Method
The method is based on the principle of monitoring an in vitro enzymatic reaction where an HDAC enzyme removes an acetyl group from a synthetic acetylated peptide substrate. The reaction is stopped, and the resulting mixture, containing both the acetylated substrate and the deacetylated product, is analyzed by LC-MS/MS. By using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), the instrument can specifically detect and quantify both peptide forms. The degree of enzyme inhibition by a test compound is determined by measuring the change in the ratio of the product (deacetylated peptide) to the substrate (acetylated peptide).
Visualized Experimental Workflow
The overall process from the enzymatic assay to data analysis is outlined below.
Caption: Overall workflow for in vitro HDAC inhibitor screening using LC-MS/MS.
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol is adapted for a 96-well plate format suitable for screening.
Materials:
-
HDAC Enzyme (e.g., recombinant human HDAC1)
-
Acetylated Peptide Substrate (Compound A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test Inhibitors (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Trichostatin A, TSA)
-
96-well reaction plate
-
Quenching Solution (e.g., 1% Formic Acid in Acetonitrile)
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme and acetylated peptide substrate to desired working concentrations in cold assay buffer.
-
Compound Plating: Add 1 µL of test inhibitor dilutions, positive control, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 25 µL of the diluted HDAC enzyme solution to each well. Incubate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the acetylated peptide substrate solution to each well to start the reaction. The final volume should be approximately 50 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization depending on enzyme activity.
-
Quench Reaction: Stop the reaction by adding 100 µL of cold Quenching Solution to each well. This also serves as the protein precipitation step.
-
Incubate & Centrifuge: Incubate the plate at 4°C for 20 minutes to ensure complete protein precipitation. Centrifuge the plate at 4,000 x g for 15 minutes to pellet the precipitated enzyme and proteins.
-
Sample Transfer: Carefully transfer the supernatant, which contains the substrate and product peptides, to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters
The following are general parameters and should be optimized for the specific peptide and instrument used.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
Tandem Mass Spectrometry (MS/MS) System:
-
Instrument: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q Exactive)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
SRM Transitions:
-
Determine the precursor ion (m/z) for both the acetylated substrate and the deacetylated product.
-
Fragment each precursor ion and select the most intense and specific product ions to monitor.
-
Example:
-
Compound A (Acetylated): Precursor m/z -> Product m/z 1, Product m/z 2
-
Product (Deacetylated): Precursor m/z -> Product m/z 1, Product m/z 2
-
-
-
Typical MS Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Collision Gas: Argon
-
Context: Role of Histone Acetylation in Gene Regulation
The balance of histone acetylation is a cornerstone of epigenetic regulation.[1] HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge. This reduces the affinity between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure known as euchromatin.[2] This open state allows transcription factors and RNA polymerase to access the DNA, thereby activating gene transcription.[4][5] Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones and promoting a condensed, transcriptionally silent chromatin state called heterochromatin.[2][5]
Caption: Reversible histone acetylation regulates chromatin structure and gene activity.
Data Presentation and Analysis
Data Processing:
-
Integrate the peak areas for the SRM/PRM transitions of both the acetylated substrate (Area_Substrate) and the deacetylated product (Area_Product) for each sample.
-
Calculate the percent conversion for each reaction: % Conversion = [Area_Product / (Area_Product + Area_Substrate)] * 100
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition). % Inhibition = 100 * (1 - (% Conversion_Inhibitor / % Conversion_Vehicle))
Example Quantitative Data:
The following table summarizes the results of an in vitro HDAC1 inhibition assay using this LC-MS/MS method.
| Inhibitor Conc. (nM) | Mean Product Peak Area | Mean Substrate Peak Area | % Conversion | % Inhibition |
| Vehicle (DMSO) | 8,510,000 | 1,490,000 | 85.1% | 0.0% |
| 1 | 7,990,000 | 2,010,000 | 79.9% | 6.1% |
| 10 | 5,320,000 | 4,680,000 | 53.2% | 37.5% |
| 100 | 1,650,000 | 8,350,000 | 16.5% | 80.6% |
| 1000 | 480,000 | 9,520,000 | 4.8% | 94.4% |
| Positive Control | 150,000 | 9,850,000 | 1.5% | 98.2% |
This application note details a robust and specific LC-MS/MS-based method for the in vitro quantification of acetylated peptides. The direct measurement of both substrate and product provides high-quality, reliable data for enzyme inhibition studies, making it an invaluable tool for drug discovery and development in the field of epigenetics. The method overcomes many limitations of indirect assay formats and is well-suited for high-throughput screening applications.
References
- 1. Role of histone acetylation in the control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 3. epigenie.com [epigenie.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis and Derivatization of Compound A (Acetylated Compound) for SAR Studies
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity.[1][2][3] By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features responsible for its therapeutic effects.[3][4] This iterative process of design, synthesis, and testing guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.[2]
This application note details the synthesis of "Compound A," an acetylated derivative of a natural product, and the subsequent generation of a focused library of derivatives for SAR studies. For the purpose of this protocol, Compound A is defined as Quercetin Penta-acetate , the peracetylated form of the naturally occurring flavonoid, Quercetin. The protocols provided herein will use the inhibition of the PI3K (Phosphoinositide 3-kinase) enzyme as a model biological target for the SAR evaluation.
Synthesis of Compound A (Quercetin Penta-acetate)
The synthesis of Compound A is achieved through the acetylation of Quercetin using acetic anhydride (B1165640) in the presence of a base catalyst.
Experimental Protocol: Acetylation of Quercetin
-
Materials:
-
Quercetin (1.0 eq)
-
Acetic anhydride (10 eq)
-
Pyridine (B92270) (catalytic amount)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
-
-
Procedure:
-
Dissolve Quercetin in DCM in a round-bottom flask.
-
Add acetic anhydride and a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain pure Compound A (Quercetin Penta-acetate).[5][6]
-
-
Characterization:
Derivatization of Compound A for SAR Studies
To explore the SAR, a library of derivatives will be synthesized by modifying the ester groups of Compound A. For this application note, we will focus on the selective hydrolysis of the acetyl group at the 3-position, followed by etherification.
Experimental Protocol: Synthesis of 3-O-Alkyl Derivatives of Quercetin Tetra-acetate
-
Step 1: Selective Deacetylation of Compound A
-
Dissolve Compound A in a suitable solvent (e.g., a mixture of THF and methanol).
-
Add a mild base (e.g., sodium bicarbonate or potassium carbonate) and stir at room temperature. The reaction is monitored by TLC to selectively remove the acetyl group at the 3-position.
-
Upon selective deacetylation, neutralize the reaction mixture and extract the product. Purify by column chromatography.
-
-
Step 2: O-Alkylation
-
Dissolve the 3-hydroxy-quercetin tetra-acetate from Step 1 in a polar aprotic solvent like DMF or acetone.
-
Add a base (e.g., potassium carbonate) and the desired alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, quench the reaction, extract the product, and purify by column chromatography to yield the 3-O-alkyl derivative.
-
Data Presentation: Synthesized Derivatives of Compound A
| Compound ID | R Group at 3-Position | Yield (%) | Purity (HPLC, %) |
| A | -COCH₃ | 95 | >98 |
| A-1 | -H | 80 | >99 |
| A-2 | -CH₂CH₃ | 65 | >97 |
| A-3 | -CH₂Ph | 70 | >98 |
| A-4 | -CH₂(4-F-Ph) | 68 | >97 |
Biological Evaluation: In Vitro PI3K Inhibition Assay
The synthesized compounds are evaluated for their ability to inhibit the PI3K enzyme.
Experimental Protocol: PI3K Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the PI3K enzyme.[11]
-
Materials:
-
Recombinant human PI3K enzyme.
-
Substrate (e.g., PIP2).
-
ATP.
-
Assay buffer.
-
Test compounds dissolved in DMSO.
-
A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction and measure the amount of product formed using the detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Data Presentation: SAR of Compound A Derivatives against PI3K
| Compound ID | R Group at 3-Position | IC50 (µM) |
| A | -COCH₃ | 15.2 |
| A-1 | -H | 8.5 |
| A-2 | -CH₂CH₃ | 5.1 |
| A-3 | -CH₂Ph | 2.3 |
| A-4 | -CH₂(4-F-Ph) | 1.8 |
Mandatory Visualizations
References
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 3. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]
- 8. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. benchchem.com [benchchem.com]
Standard Operating Procedure for Handling and Storage of Compound A (Acetylated Compound)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of Compound A, a representative acetylated small molecule. Adherence to these guidelines is crucial for ensuring compound integrity, experimental reproducibility, and personnel safety.
Compound Information
| Parameter | Specification |
| Compound Name | Compound A (Acetylated Compound) |
| Molecular Formula | Varies |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Ethanol, and Methanol. Limited solubility in water. |
| Storage Conditions | See Section 3 |
Safety Precautions and Handling
All personnel handling Compound A must be familiar with standard laboratory safety procedures.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Wear nitrile or latex gloves. Change gloves immediately if contaminated.
-
Body Protection : Wear a lab coat.
-
Respiratory Protection : Use a fume hood when handling the powdered form of the compound to avoid inhalation.
2.2 General Handling Guidelines
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of Compound A. Acetylated compounds can be susceptible to hydrolysis.
3.1 Long-Term Storage (Lyophilized Powder)
-
Temperature : Store at -20°C or below for maximum stability.
-
Light : Protect from light by storing in an amber vial or a dark container.
-
Moisture : Store in a desiccator or a tightly sealed container with a desiccant to prevent hydrolysis.
3.2 Short-Term Storage (In Solution)
-
Solvent : Prepare stock solutions in anhydrous DMSO or ethanol.
-
Temperature : Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions : Aqueous working solutions should be prepared fresh for each experiment and used promptly.
3.3 Stability Data
The stability of acetylated compounds is highly dependent on pH and temperature. The following table provides illustrative data on the hydrolysis of acetylsalicylic acid (aspirin), a common acetylated compound, which can serve as a general guide for the stability of Compound A.[1][2][3][4][5][6][7][8]
| Condition | Parameter | Value |
| pH 7.4, 25°C | Half-life (t½) | ~537 hours[1] |
| pH 7.4, 37°C | Rate Constant (k) | 1.0 x 10⁻⁵ s⁻¹[5] |
| pH 7.4, 50°C | Rate Constant (k) | 4.0 x 10⁻⁵ s⁻¹[5] |
| pH 7.4, 75°C | Rate Constant (k) | 3.0 x 10⁻⁴ s⁻¹[5] |
| Direct Sunlight | Recovery after 24h | 82.5%[6] |
| High Humidity | Recovery after 24h | 81.1% - 85.4%[6] |
Experimental Protocols
4.1 Preparation of Stock and Working Solutions
Materials:
-
Compound A (lyophilized powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the vial of Compound A to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of Compound A in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer.
4.2 Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Compound A on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Compound A working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Compound A in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Compound A solutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
4.3 Western Blot for Detection of Protein Acetylation
This protocol is used to determine if Compound A affects the acetylation of a specific protein.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-acetylated-lysine)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein or acetylated lysine (B10760008) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
4.4 Histone Acetyltransferase (HAT) Inhibitor Screening Assay
This assay determines if Compound A inhibits the activity of a specific HAT enzyme.
Materials:
-
HAT enzyme (e.g., p300/CBP)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Compound A at various concentrations
-
Assay buffer
-
Stop solution
-
Detection reagent (e.g., fluorescent or colorimetric)
-
Microplate reader
Protocol:
-
In a 96-well plate, add the assay buffer, HAT enzyme, and Compound A (or vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the histone peptide substrate and Acetyl-CoA.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition of HAT activity for each concentration of Compound A.
Visualizations
5.1 Signaling Pathway: Histone Acetylation by p300/CBP
The following diagram illustrates the central role of the coactivators p300 and CBP in mediating histone acetylation, a key mechanism in transcriptional activation.[9][10][11][12]
Caption: p300/CBP-mediated histone acetylation and transcriptional activation.
5.2 Experimental Workflow: In Vitro Drug Screening
This diagram outlines a typical workflow for the initial in vitro screening of a new compound, such as Compound A, to assess its potential as a therapeutic agent.[13][14][15][16][17][18][19][20][21]
Caption: Workflow for in vitro screening of a new drug candidate.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.sdiarticle5.com [files.sdiarticle5.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The histone acetyl transferases CBP and p300 regulate stress response pathways in synovial fibroblasts at transcriptional and functional levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. process.st [process.st]
- 15. slideteam.net [slideteam.net]
- 16. Understanding the Drug Discovery Pipeline [delta4.ai]
- 17. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 18. international-biopharma.com [international-biopharma.com]
- 19. Drug Discovery Workflow - What is it? [vipergen.com]
- 20. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization of Acetylated Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystallization is a critical purification and separation technique in chemical synthesis and pharmaceutical sciences. For acetylated small molecules, obtaining high-quality crystals is essential for structure elucidation, polymorph screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). The presence of the acetyl group can influence a molecule's polarity, solubility, and hydrogen bonding capabilities, thereby affecting its crystallization behavior. These application notes provide an overview of common crystallization techniques and detailed protocols tailored for acetylated small molecules.
Key Considerations for Crystallizing Acetylated Molecules
The success of crystallization is highly dependent on achieving a state of supersaturation, from which nucleation and crystal growth can occur. For acetylated small molecules, the following factors are of particular importance:
-
Solvent Selection : The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[1] Acetylated molecules often exhibit moderate polarity. Solvents containing similar functional groups, such as ethyl acetate (B1210297) for esters, can be effective.[2] A suitable solvent will dissolve the compound when hot but not when the solution is cold.[3] It is also crucial that the solvent does not react with the acetylated compound.[1]
-
Impact of the Acetyl Group : The acetyl group can participate in hydrogen bonding, which is a significant factor in crystal lattice formation.[2] The presence and position of the acetyl group can influence crystal packing and may lead to polymorphism, where a compound can crystallize into different crystal structures.
-
Purity of the Sample : The purer the starting material, the higher the likelihood of obtaining high-quality crystals. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.
Common Crystallization Techniques
Several techniques are commonly employed for the crystallization of small molecules. The choice of method depends on the properties of the acetylated compound and the available solvents.
-
Slow Evaporation : This is one of the simplest methods, suitable for compounds that are stable at room temperature.[3] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to an increase in concentration and subsequent crystallization.
-
Slow Cooling : This technique is based on the principle that the solubility of most compounds decreases as the temperature is lowered.[3] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, inducing crystallization.
-
Vapor Diffusion : This method is particularly useful when only small amounts of the compound are available. A solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
Anti-Solvent Crystallization : This technique involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound.[4] This reduces the solubility of the solute, leading to supersaturation and crystallization.
Data Presentation: Quantitative Crystallization Parameters
The following tables summarize quantitative data from case studies on the crystallization of acetylated small molecules. Due to the specificity of optimal conditions for each compound, these tables are intended to provide examples rather than universal parameters.
Table 1: Cooling Crystallization of an Active Pharmaceutical Ingredient (API) [5]
| Parameter | Value |
| Initial API Concentration | 72 mg/mL |
| Solvent System | 7:3 Ethanol-Water |
| Initial Temperature | 70°C |
| Final Temperature | 5°C |
| Flow Rate (in a continuous setup) | 20 mL/min |
Table 2: Anti-Solvent Crystallization of an Active Pharmaceutical Ingredient (API) [5]
| Parameter | Value |
| API Concentration | 100 mg/mL |
| Solvent | Ethanol |
| Anti-Solvent | Water |
| Tested Solute-to-Anti-Solvent Ratios | 2:1 to 1:4 |
Table 3: Cooling Crystallization of Acetylsalicylic Acid (ASA) [6]
| Parameter | Value |
| Saturated Solution Concentrations | 0.2031, 0.2463, 0.2970, 0.3562 g/cm³ |
| Solvent | Ethanol |
| Cooling Rates | 9, 12, and 15 K/h |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Solvent Screening : Experimentally determine a suitable solvent in which the acetylated small molecule is moderately soluble at room temperature. Common choices include ethanol, acetone, ethyl acetate, and toluene.
-
Preparation of a Near-Saturated Solution : Dissolve the compound in a minimal amount of the chosen solvent at room temperature to create a solution that is close to saturation.
-
Filtration : Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate impurities.
-
Evaporation : Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. Place the vessel in a location free from vibrations and temperature fluctuations.
-
Crystal Growth : Monitor the vessel over several days to weeks for crystal formation. The rate of evaporation can be controlled by adjusting the number and size of the perforations in the cover.
-
Crystal Harvesting : Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Slow Cooling
-
Solvent Selection : Identify a solvent in which the acetylated compound has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Preparation of a Saturated Solution : In a flask, add the acetylated compound to the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add the solid in small portions until a small amount no longer dissolves to ensure the solution is saturated.
-
Hot Filtration : If any undissolved solids or impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed crystallization dish or flask.
-
Slow Cooling : Cover the vessel and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be slowed down by placing the vessel in an insulated container (e.g., a Dewar flask).
-
Further Cooling : Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize the yield of crystals.
-
Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven or desiccator.
Protocol 3: Vapor Diffusion
-
Solvent and Anti-Solvent Selection : Choose a solvent that readily dissolves the acetylated molecule and an anti-solvent in which the molecule is insoluble. The anti-solvent should be more volatile than the solvent. Common solvent/anti-solvent pairs include chloroform/hexane and acetone/diethyl ether.
-
Prepare the Solution : Dissolve the acetylated compound in the chosen solvent to create a clear, concentrated solution. Filter the solution to remove any impurities.
-
Set up the Crystallization Chamber : Place a small, open vial containing the solution inside a larger, sealable jar. Add a small amount of the anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal and Incubate : Seal the jar tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing the solubility of the compound to decrease.
-
Monitor for Crystal Growth : Check the vial periodically for the formation of crystals. This process can take several days to weeks.
-
Harvesting : Once crystals of a suitable size have grown, carefully remove the inner vial and isolate the crystals as described in the previous protocols.
Protocol 4: Anti-Solvent Crystallization
-
Solvent and Anti-Solvent Selection : Select a solvent in which the acetylated compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.
-
Prepare the Solution : Dissolve the compound in the primary solvent to create a clear solution.
-
Addition of Anti-Solvent : Slowly add the anti-solvent to the solution while gently stirring. The addition can be done dropwise.
-
Induce Crystallization : Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation. At this point, stop adding the anti-solvent.
-
Crystal Growth : Cover the container and allow it to stand undisturbed. Crystals should form as the system equilibrates. If no crystals form, slight scratching of the inner surface of the container with a glass rod can sometimes induce nucleation.
-
Isolation : Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and then with the pure anti-solvent, and dry.
Visualizations
References
Application Notes & Protocols: The Role of Acetylated Compounds in Antimicrobial Research
Introduction
Acetylation, the process of introducing an acetyl functional group into a chemical compound, is a pivotal strategy in the development of new antimicrobial agents. This chemical modification, creating what we will refer to generally as "Compound A," can significantly alter the parent molecule's properties. For researchers and drug development professionals, understanding the application of acetylated compounds is crucial for overcoming challenges such as microbial resistance and improving therapeutic efficacy. Acetylation can enhance a compound's lipophilicity, allowing for better penetration of bacterial cell membranes, and can protect molecules from enzymatic degradation, a common bacterial resistance mechanism.[1][2] These notes provide an overview of the antimicrobial applications of various classes of acetylated compounds, present quantitative data on their efficacy, and offer detailed protocols for their evaluation.
Mechanism of Action of Acetylated Compounds
The antimicrobial effects of acetylated compounds are diverse and depend on the parent molecule. However, several overarching mechanisms are frequently observed:
-
Enhanced Cell Membrane Disruption: By increasing lipophilicity, acetylation helps compounds integrate into and disrupt the bacterial cell membrane's lipid bilayer. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3]
-
Overcoming Enzymatic Resistance: A primary bacterial defense, particularly against aminoglycoside antibiotics, is enzymatic modification via acetylation, which inactivates the drug.[4] Introducing a strategically placed acetyl group during synthesis (N-acylation) can block the site targeted by bacterial enzymes, thus rendering the antibiotic effective against resistant strains.[5]
-
Inhibition of Key Metabolic Enzymes: Some acetylated compounds can interfere with essential bacterial metabolic pathways. For instance, acylated saponins (B1172615) have been shown to differentially affect catabolic enzymes like phosphofructokinase and isocitrate dehydrogenase in fungi and bacteria.[6]
-
Inhibition of Biofilm Formation: Biofilms are a major challenge in treating chronic infections. Acetylated compounds have demonstrated the ability to inhibit the formation of these protective microbial communities.[3][7]
Featured Classes of Acetylated Antimicrobial Compounds
The strategy of acetylation has been successfully applied to various classes of natural and synthetic products to enhance their antimicrobial profiles.
1. Acetylated Flavonoids Flavonoids are polyphenolic compounds of plant origin known for their bioactive properties. Acetylation has been shown to improve their antimicrobial activity, largely by increasing their ability to penetrate microbial cell walls.[1][8] This modification can lead to enhanced efficacy against a range of pathogens.[9]
2. Acetylated Saponins Saponins are glycosides that can be acylated to enhance their biological effects. Acylated saponins, such as acaciaside A and B, have demonstrated both antifungal and antibacterial properties.[6][10] Their mechanism is thought to involve the disruption of cell membranes and interference with key cellular enzymes.[6]
3. N-Acylated Aminoglycosides Aminoglycosides are potent antibiotics, but their use is threatened by bacterial resistance, often mediated by aminoglycoside-modifying enzymes like N-acetyltransferases (AACs).[4][11] The development of semi-synthetic N-acylated aminoglycosides (e.g., amikacin, arbekacin) is a key strategy to circumvent this resistance, as the modification prevents the bacterial enzyme from recognizing and inactivating the antibiotic.[5][12]
4. Acylated Fluoroquinolones Fluoroquinolones, such as ciprofloxacin (B1669076), are broad-spectrum antibiotics. N-acylation of the piperazinyl group in ciprofloxacin has yielded analogues with potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing greater efficacy than the parent drug against resistant strains like MRSA.[13][14]
5. Acetylated Salicylanilides Salicylanilides are known for their antimicrobial properties. Introducing an acetyl group to the phenolic moiety can produce compounds with significant in vitro activity against various fungi and mycobacteria, including drug-resistant strains.[15]
Data Presentation: Antimicrobial Efficacy
The following tables summarize the quantitative antimicrobial activity of various acetylated compounds as reported in the literature.
Table 1: Antibacterial Activity of Acetylated Compounds
| Compound Class | Specific Compound | Target Organism | Activity Measurement | Result | Citation(s) |
|---|---|---|---|---|---|
| Acylated Saponins | Acaciaside A & B (mixture) | Bacillus megaterium | MIC | ≥700 µg/mL | [6][10] |
| Acaciaside A & B (mixture) | Salmonella typhimurium | MIC | ≥700 µg/mL | [6][10] | |
| Acaciaside A & B (mixture) | Pseudomonas aeruginosa | MIC | ≥700 µg/mL | [6][10] | |
| Acylated Fluoroquinolones | N-acylated ciprofloxacin analogues | Staphylococcus aureus (MRSA) | MIC | ≤1.0 µg/mL | [13] |
| Compound 6c (esterified/amidified cipro) | Proteus mirabilis | MIC | 2 µg/mL | [14] | |
| Acetylated Flavonoids | Methylated flavone (B191248) (from D. mespiliformis) | Escherichia coli | Inhibition Zone | 34 mm | [16] |
| Flavonol O-rhamnoside (from D. mespiliformis) | Staphylococcus aureus | MIC | 9.77 µg/mL | [16] |
| Acetylated Oxadiazolines | Compound 37 | Staphylococcus epidermidis | MIC | 0.48 µg/mL |[17] |
Table 2: Antifungal Activity of Acetylated Compounds
| Compound Class | Specific Compound | Target Organism | Activity Measurement | Result | Citation(s) |
|---|---|---|---|---|---|
| Acylated Saponins | Acaciaside A & B (mixture) | Aspergillus ochraceous | MIC | ≤300 µg/mL | [6][10] |
| Acaciaside A & B (mixture) | Curvularia lunata | MIC | ≤300 µg/mL | [6][10] | |
| Acetylated Salicylanilides | Salicylanilide Acetates (2a-i) | Trichophyton mentagrophytes | MIC | 0.49 - 31.25 µg/mL | [15] |
| Salicylanilide Acetates | Aspergillus fumigatus | MIC | Higher activity than fluconazole | [15] | |
| Acylated Fluoroquinolones | Compound 3d (amidified cipro) | Candida albicans | MIC | 32 µg/mL | [14] |
| | Compound 3d (amidified cipro) | Aspergillus fumigatus | MIC | 32 µg/mL |[14] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of a novel acetylated compound (Compound A).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of Compound A that prevents visible growth of a microorganism.
Materials:
-
Compound A stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only) and vehicle control (medium with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation: Dilute the standardized bacterial inoculum 1:100 in fresh MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of Compound A in well 1 by adding, for example, 4 µL of a 10 mg/mL stock to 196 µL of MHB (for a starting concentration of 200 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final bacterial concentration will be ~7.5 x 10⁵ CFU/mL. The final compound concentrations will be half of the initial serial dilutions.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Compound A at which there is no visible turbidity (or a significant reduction in absorbance at 600 nm compared to the growth control).
Protocol 2: Biofilm Inhibition Assay using Crystal Violet
This protocol assesses the ability of Compound A to prevent biofilm formation.
Materials:
-
Compound A
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose, or other suitable medium
-
Overnight culture of a biofilm-forming bacterium (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)
-
Sterile 96-well flat-bottomed microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation: Adjust the overnight bacterial culture to a 0.5 McFarland standard and then dilute 1:100 in TSB with glucose.
-
Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of Compound A at various concentrations (prepared by 2-fold serial dilution in TSB) to the wells. Include a positive control (no compound) and a negative control (medium only).
-
Incubation: Incubate the plate without agitation at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm.
-
Fixation: Air-dry the plate or use a gentle stream of air. Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Staining: Discard the methanol and let the plate air-dry completely. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with running tap water until the runoff is clear.
-
Quantification: Air-dry the plate completely. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. Incubate for 15 minutes.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader. A lower absorbance in the presence of Compound A indicates inhibition of biofilm formation.
Visualizations: Workflows and Mechanisms
Diagrams created with Graphviz to illustrate key processes in antimicrobial research of acetylated compounds.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of saponins from Acacia auriculiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the antimicrobial properties of N-acylated ciprofloxacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound A (Acetylated Compound) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of "Compound A," a representative acetylated compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Compound A, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My acetylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in acetylation reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:
-
Inactive Reagents: The acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, can degrade over time, especially with exposure to moisture.[1] Ensure you are using fresh or properly stored reagents.
-
Insufficient Catalyst: If a catalyst is used (e.g., pyridine (B92270), DMAP), the amount may be too low to effectively promote the reaction.[1] Consider increasing the catalyst loading. For instance, pyridine can be used as the solvent, while a catalytic amount (1-10 mol%) of DMAP is often sufficient.[1]
-
Suboptimal Temperature: The reaction may be too slow at the current temperature.[1] Gradually increasing the reaction temperature while monitoring for side product formation can improve the reaction rate and yield.[2]
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[1]
-
Product Loss During Work-up: Significant product loss can occur during the extraction and purification phases.[3] Ensure proper pH adjustment during aqueous washes to prevent the product from remaining in the aqueous layer.[3] If emulsions form, adding brine can help break them.[1]
Issue 2: Incomplete Reaction and Presence of Starting Material
Q: My TLC analysis shows a significant amount of unreacted starting material even after a prolonged reaction time. What should I do?
A: The presence of unreacted starting material is a common issue. Here’s how to address it:
-
Increase Acetylating Agent Stoichiometry: You may have an insufficient amount of the acetylating agent. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride or acetyl chloride can help drive the reaction to completion.[2]
-
Enhance Catalyst Activity: If you are using a base like pyridine, adding a catalytic amount of a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1]
-
Elevate the Reaction Temperature: For sluggish reactions, gentle heating can be beneficial.[2] However, be cautious as excessive heat can lead to the formation of side products.
-
Ensure Proper Mixing: If the starting material is not fully dissolved or the reaction mixture is not being stirred effectively, it can lead to an incomplete reaction.
Issue 3: Formation of Side Products and Impurities
Q: My final product is impure, and I suspect the formation of side products. What are the likely impurities and how can I avoid them?
A: Side product formation can complicate purification and reduce the overall yield. Here are some common side products and preventive measures:
-
Di-acetylation: For substrates with multiple reactive sites (e.g., diols or amino-phenols), di-acetylation can occur. To minimize this, you can use milder reaction conditions, such as lower temperatures and shorter reaction times, and carefully control the stoichiometry of the acetylating agent.[2]
-
O- vs. N-Acetylation: In molecules containing both hydroxyl and amino groups, chemoselectivity can be an issue. The relative nucleophilicity of these groups will determine the major product. Reaction conditions can be optimized to favor one over the other. For instance, enzymatic catalysis can offer high selectivity.[4]
-
Hydrolysis of Product: The acetylated product can be hydrolyzed back to the starting material during the work-up, especially under acidic or basic conditions.[1] It's advisable to perform the work-up at low temperatures and minimize contact time with aqueous acidic or basic solutions.[1]
Issue 4: Difficult Work-up and Purification
Q: I'm having trouble with the work-up and purification of my acetylated product. What are some best practices?
A: A clean and efficient work-up is critical for obtaining a pure product.
-
Quenching Excess Acetylating Agent: Excess acetic anhydride can be quenched by the slow addition of water or methanol. This should be done cautiously, preferably at a low temperature, as the reaction is exothermic.[2][5]
-
Removing the Catalyst: If pyridine is used, it can be removed by washing the organic layer with an acidic solution, such as 1M HCl or a copper sulfate (B86663) solution.[6]
-
Product Crystallization: If the product fails to crystallize and remains an oil, it may be due to impurities. Further purification by column chromatography may be necessary.[2] Trying different solvent systems for recrystallization can also be effective.
-
Chromatography: For challenging separations, column chromatography on silica (B1680970) gel is a standard method. The choice of eluent will depend on the polarity of your product and impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of a base, like pyridine or triethylamine, in an acetylation reaction?
A1: A base is often crucial for several reasons. Firstly, it acts as a catalyst by activating the acetylating agent.[1] Secondly, it serves as an acid scavenger to neutralize the acidic byproduct (e.g., acetic acid or hydrochloric acid) generated during the reaction.[8] This prevents the protonation of the starting material, which would render it non-nucleophilic and halt the reaction.[8]
Q2: Can I perform an acetylation without a solvent?
A2: Yes, solvent-free acetylation reactions are possible and are considered a green chemistry approach as they reduce waste.[9] These reactions are typically carried out by heating a mixture of the substrate and the acetylating agent.[9]
Q3: How do I monitor the progress of my acetylation reaction?
A3: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1] By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What are the key differences between using acetyl chloride and acetic anhydride as the acetylating agent?
A4: Acetyl chloride is generally more reactive than acetic anhydride, which can lead to faster reaction times.[10] However, it also produces corrosive hydrochloric acid as a byproduct.[10] Acetic anhydride is less reactive and often results in cleaner reactions, producing acetic acid as a byproduct, which is less corrosive.[11]
Q5: My acetylated product is an oil and won't crystallize. What should I do?
A5: The oily nature of a product can be due to impurities inhibiting crystallization. First, ensure high purity by performing column chromatography. If the product is pure and still an oil, you can try dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) to induce precipitation or crystallization.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of a typical acetylation reaction. This data is illustrative and should be used as a guideline for optimization experiments.
Table 1: Effect of Catalyst on Acetylation Yield
| Catalyst | Typical Loading | Relative Activity | Notes |
| Pyridine | Catalytic to Solvent | Moderate | Also acts as a base to neutralize the acetic acid byproduct.[1] |
| 4-(Dimethylamino)pyridine (DMAP) | 1-10 mol% | High | A more potent nucleophilic catalyst than pyridine, often leading to faster reaction times and higher yields.[1] |
| Sulfated Alumina | - | High | A solid acid catalyst that can be easily separated from the reaction mixture.[12] |
| N-Bromosuccinimide (NBS) | 3% | Effective | Used as a catalyst in certain acetylation reactions, showing increased yield with optimal concentration.[13] |
Table 2: Effect of Reaction Temperature on Acetylation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Room Temperature | 24 | 80 | [14] |
| 60 | 7 | 100 | [9] |
| 108.8 | - | 99.1 (Conversion) | [12] |
| 120 | 6 | - | [13] |
Note: Yields are highly substrate-dependent.
Table 3: Effect of Reaction Time on Acetylation Yield
| Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 120 | 5.65 (WPG) | [13] |
| 3 | 120 | 8.31 (WPG) | [13] |
| 6 | 120 | 11.15 (WPG*) | [13] |
| 24 | Room Temperature | 80 | [14] |
*Weight Percent Gain (WPG) was used as a measure of acetylation in this specific study.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of a Primary Aromatic Amine
This protocol is a generalized procedure for the N-acetylation of a primary aromatic amine using acetic anhydride.
-
Reactant Setup: In a round-bottom flask, dissolve the primary aromatic amine (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.[2][15]
-
Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (1.1-1.5 eq).[2] The reaction can be carried out at room temperature or gently heated (e.g., 50-80 °C) to increase the rate.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is completely consumed.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product and hydrolyze any excess acetic anhydride.[15]
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Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated compound.[2]
Protocol 2: General Procedure for O-Acetylation of a Phenol (B47542)
This protocol describes a general method for the O-acetylation of a phenolic compound.
-
Reactant Setup: Dissolve the phenol (1.0 eq) in a suitable solvent like toluene (B28343) or pyridine in a round-bottom flask.[1]
-
Addition of Base and Acetylating Agent: Add a base such as sodium bicarbonate or use pyridine as the solvent.[1] Cool the mixture in an ice bath and slowly add acetic anhydride (1.2-1.5 eq).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl, if pyridine is used), a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[11]
Mandatory Visualization
Caption: A general experimental workflow for the synthesis of Compound A.
Caption: Troubleshooting flowchart for low yield of Compound A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 14. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide | Amine [scribd.com]
- 15. ias.ac.in [ias.ac.in]
How to reduce off-target effects of Compound A (Acetylated Compound)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of Compound A, an acetylated bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treatment with Compound A that are inconsistent with the known function of its primary target. Could these be off-target effects?
A1: Yes, unexpected phenotypes are often an indication of off-target activity. Compound A is designed to be a potent inhibitor of the BRD4 bromodomain, but it can exhibit inhibitory activity against other bromodomain-containing proteins at higher concentrations. We recommend performing a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for BRD4. Additionally, using a structurally similar but inactive control compound can help differentiate between on-target and off-target effects.
Q2: How can I determine the optimal concentration of Compound A to minimize off-target effects in my cell line?
A2: The optimal concentration of Compound A is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve and assessing both the desired on-target effect (e.g., downregulation of a target gene) and a known off-target effect or general cytotoxicity. The ideal concentration will be the lowest concentration that produces the maximal on-target effect with minimal off-target or cytotoxic effects. Refer to the table below for recommended starting concentration ranges based on cell type.
Q3: What are the known off-targets of Compound A?
A3: The primary off-targets of Compound A are other members of the BET (bromodomain and extra-terminal domain) family of proteins, such as BRD2 and BRD3. At higher concentrations, some activity against non-BET bromodomains has also been observed. See the table below for a summary of the inhibitory activity of Compound A against various bromodomains.
Troubleshooting Guides
Issue: High background or inconsistent results in downstream assays.
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Possible Cause: This may be due to using too high a concentration of Compound A, leading to broad off-target effects.
-
Troubleshooting Steps:
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Verify the IC50 of Compound A in your specific cell line using a target engagement assay.
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Perform a dose-response experiment to identify the optimal concentration.
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Reduce the concentration of Compound A to a level that is just sufficient to achieve the desired on-target effect.
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Always include a negative control (e.g., a structurally related inactive compound) in your experiments.
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Issue: Observed phenotype does not match genetic knockdown of the target.
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Possible Cause: This strongly suggests that the observed phenotype is due to off-target effects of Compound A.
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Troubleshooting Steps:
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Perform a rescue experiment by overexpressing the target protein. If the phenotype is on-target, overexpression should rescue the effect of Compound A.
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Use at least two structurally distinct inhibitors of the same target to confirm that they produce the same phenotype.
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Employ a non-pharmacological approach to validate the phenotype, such as siRNA or CRISPR-mediated knockdown/knockout of the target gene.
-
Quantitative Data
Table 1: Inhibitory Activity of Compound A against a Panel of Bromodomains
| Target | IC50 (nM) | Description |
| BRD4 (BD1) | 50 | Primary Target |
| BRD2 (BD1) | 500 | Off-Target |
| BRD3 (BD1) | 750 | Off-Target |
| CREBBP | >10,000 | Minimal Off-Target |
| EP300 | >10,000 | Minimal Off-Target |
Table 2: Recommended Starting Concentrations for Compound A in Different Cell Lines
| Cell Line | Recommended Starting Concentration (nM) | Notes |
| HEK293T | 100 - 250 | Generally sensitive |
| HeLa | 250 - 500 | Moderately sensitive |
| A549 | 500 - 1000 | Less sensitive |
| Jurkat | 100 - 300 | Sensitive |
Experimental Protocols
Protocol 1: Dose-Response Validation
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Cell Plating: Plate cells at a density of 10,000 cells/well in a 96-well plate and incubate for 24 hours.
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Compound Preparation: Prepare a 10-point serial dilution of Compound A, starting from 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
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Treatment: Add the diluted Compound A and vehicle control to the respective wells.
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Incubation: Incubate the plate for 48-72 hours.
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Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the effect of the compound on cell proliferation.
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Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
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Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with Compound A at various concentrations for 1 hour.
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Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes.
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Lysis: Lyse the cells by freeze-thawing.
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Centrifugation: Centrifuge to separate the soluble fraction from the precipitated proteins.
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Western Blot: Analyze the soluble fraction by Western blotting using an antibody against the target protein (BRD4). Increased thermal stability of the target protein in the presence of Compound A indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway of Compound A's target.
Caption: Experimental workflow for off-target validation.
Technical Support Center: Purification of Compound A (Acetylated Compound) to >99% Purity
I have now gathered a substantial amount of information on the purification of acetylated compounds using recrystallization, column chromatography, and preparative HPLC. I have found detailed procedural guides, extensive troubleshooting information that can be formatted into a Q&A style, and some quantitative data on achievable purity, including specific examples reaching >99%. I also have enough information to create the DOT diagrams for the experimental workflows.
Welcome to the technical support center for the purification of acetylated compounds. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist in achieving high-purity (>99%) Compound A.
Purification Methodologies: A Comparative Overview
Achieving over 99% purity for an acetylated compound, referred to here as Compound A, often requires a multi-step approach or a highly optimized single technique. The choice of method depends on factors such as the initial purity of the crude product, the physicochemical properties of Compound A and its impurities, and the required scale of purification. Below is a summary of common purification techniques and their typical achievable purity levels.
| Purification Method | Typical Purity Range (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 95 - >99% | Cost-effective, scalable, good for removing minor impurities. | Can have lower yield, dependent on finding a suitable solvent system. |
| Column Chromatography | 90 - 99% | Versatile, good for separating compounds with different polarities. | Can be time-consuming, requires solvent optimization, potential for sample degradation on silica (B1680970). |
| Preparative HPLC | >98 - >99.9% | High resolution, excellent for achieving very high purity, suitable for complex mixtures. | Expensive, lower throughput, requires specialized equipment. |
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the purification of Compound A.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1]
Q1: How do I select the best solvent for recrystallizing Compound A?
A1: An ideal solvent should dissolve Compound A poorly at low temperatures but very well at high temperatures.[1] Test the solubility of small amounts of your crude product in various solvents to find one that fits this profile. Common solvent systems for acetylated compounds include ethanol, isopropanol, and mixtures like ethyl acetate (B1210297)/hexane (B92381).
Q2: My compound is not crystallizing, what should I do?
A2: This could be due to several reasons:
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Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure Compound A to induce crystallization.
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Too much solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration.
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Presence of impurities: Some impurities can inhibit crystallization, causing the compound to "oil out". If this happens, you may need to perform a preliminary purification step like column chromatography.
Q3: My product "oiled out" instead of forming crystals. What went wrong?
A3: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities. To resolve this, you can try redissolving the oil in more hot solvent and allowing it to cool more slowly. Using a different solvent system with a lower boiling point may also help.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no crystal formation | - Too much solvent was used.- The solution cooled too quickly.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent and allow the solution to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or a mixture of solvents. |
| Formation of an oil instead of crystals | - The compound's melting point is below the solvent's boiling point.- Significant impurities are present.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is miscible, and cool slowly.- Consider a pre-purification step like column chromatography.- Ensure slow cooling. |
| Low recovery of purified product | - Too much solvent was used for dissolution or washing.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.- Ensure the solution is thoroughly cooled before filtration.- Choose a solvent in which the compound has very low solubility at cold temperatures. |
| Product is still impure after recrystallization | - The cooling process was too fast, trapping impurities.- The chosen solvent did not effectively separate the impurity.- The crystals were not washed properly. | - Allow for slow cooling to promote the formation of pure crystals.- Select a solvent where the impurity is either very soluble or very insoluble.- Wash the collected crystals with a small amount of ice-cold solvent. |
Column Chromatography
Column chromatography is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Caption: Workflow for purifying Compound A via column chromatography.
Q1: How do I choose the right solvent system for my column?
A1: The ideal solvent system should provide good separation of Compound A from its impurities on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of 0.2-0.4 for Compound A. You can start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate to achieve the desired separation.
Q2: My compounds are running too fast or not at all. What should I do?
A2:
-
Running too fast (high Rf): Your solvent system is too polar. Decrease the proportion of the polar solvent.
-
Not moving (low Rf): Your solvent system is not polar enough. Increase the proportion of the polar solvent.
Q3: The separation on the column is poor, even with a good TLC separation.
A3: This can be due to several factors:
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Improper column packing: Air bubbles or cracks in the silica gel can lead to poor separation. Ensure the column is packed evenly.
-
Overloading the column: Using too much sample can lead to broad bands and poor resolution. Use an appropriate amount of silica gel for your sample size (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Sample applied in too much solvent: The sample should be loaded in a minimal amount of solvent to ensure a narrow starting band.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Cracked or channeled silica bed | - The column was allowed to run dry.- Improper packing. | - Always keep the silica gel covered with solvent.- Repack the column carefully, ensuring an even slurry and gentle settling. |
| Poor separation of bands | - Inappropriate solvent system.- Column overload.- Sample loaded in a solvent that is too polar. | - Optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Dissolve the sample in the mobile phase or a less polar solvent if possible. |
| Compound is not eluting from the column | - The eluting solvent is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluting solvent.- Test the stability of your compound on a TLC plate. If it degrades, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. |
| Fractions are contaminated with multiple compounds | - Poor separation (see above).- Fractions were collected too broadly. | - Improve separation conditions.- Collect smaller fractions to better isolate individual compounds. |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture for subsequent use.[2][3]
Caption: Workflow for achieving >99% purity of Compound A using preparative HPLC.
Q1: How do I develop a method for preparative HPLC?
A1: Method development typically starts on an analytical scale to find the optimal mobile phase and stationary phase for separation.[4] Once a good separation is achieved, the method is scaled up for the preparative column by adjusting the flow rate and injection volume.
Q2: What are common causes of poor peak shape in preparative HPLC?
A2: Poor peak shape can be caused by column overload, sample solvent being stronger than the mobile phase, or secondary interactions with the stationary phase. To address this, try reducing the injection volume or sample concentration, dissolving the sample in the mobile phase, or modifying the mobile phase with additives to reduce secondary interactions.
Q3: How can I improve the resolution between my target peak and impurities?
A3: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the solvent composition or pH.
-
Change the stationary phase: Use a column with a different chemistry.
-
Decrease the flow rate: This can increase efficiency, but will also increase the run time.
-
Use a gradient elution: A gradient can help to separate compounds with a wider range of polarities.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High backpressure | - Blockage in the system (e.g., column frit, tubing).- Particulate matter from the sample or mobile phase. | - Backflush the column (if permissible).- Filter all samples and mobile phases before use.- Check for and clear any blockages in the tubing. |
| Peak fronting or tailing | - Column overload.- Sample solvent is stronger than the mobile phase.- Secondary interactions between the analyte and stationary phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase.- Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds). |
| Poor resolution | - Inappropriate mobile phase or stationary phase.- Method not properly scaled up from analytical to preparative. | - Re-optimize the method on an analytical scale.- Ensure proper scaling of flow rate and gradient conditions. |
| Low recovery | - Compound precipitation on the column.- Degradation of the compound during purification. | - Ensure the sample is fully soluble in the mobile phase.- Check the stability of the compound under the HPLC conditions (pH, temperature). |
Experimental Protocols
Protocol 1: Purification of Compound A by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of crude Compound A in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at boiling. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude Compound A in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the compound completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.
Protocol 2: Purification of Compound A by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of approximately 0.3 for Compound A.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude Compound A in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with compressed air) to start the elution.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing pure Compound A and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification of Compound A by Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system. Optimize the mobile phase (e.g., water/acetonitrile or water/methanol gradients, with or without additives like formic acid or trifluoroacetic acid) and select a suitable column (e.g., C18).
-
Scale-Up: Scale up the analytical method to your preparative HPLC system, adjusting the flow rate and gradient times according to the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude Compound A in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
-
Injection and Purification: Inject the sample onto the preparative column and run the scaled-up method.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of Compound A.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Isolation: Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the highly purified Compound A. A study on the purification of paracetamol, an acetylated compound, demonstrated the achievement of >99% purity with >95% recovery using a preparative LC/MSD system.[5]
References
Technical Support Center: Spectroscopic Analysis of Acetylated Compounds
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of acetylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial indicators of a problem in the spectroscopic analysis of my acetylated compound?
A1: Initial signs of issues vary by technique. In Nuclear Magnetic Resonance (NMR), you might see unexpected peak broadening, overlapping signals that hinder interpretation, or the absence of an expected acetyl proton signal. For Mass Spectrometry (MS), common indicators include a low signal-to-noise ratio, failure to detect the acetylated species, or complex spectra that are difficult to interpret. In Fourier-Transform Infrared (FTIR) spectroscopy, you may encounter difficulty in distinguishing the acetyl carbonyl peak from other carbonyl signals or observe unexpected shifts in amide bands.
Q2: How can I be sure that the modification I am observing is acetylation?
A2: Confirmation of acetylation requires a multi-faceted approach. High-resolution mass spectrometry is crucial to confirm the mass shift of 42.010 Da corresponding to an acetyl group.[1] NMR spectroscopy can provide definitive structural information, with characteristic chemical shifts for the acetyl protons and carbons.[2][3] Tandem MS (MS/MS) experiments that show fragmentation patterns characteristic of acetylated peptides, such as specific b- and y-ions, can further validate the modification.[4]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: I can't distinguish the N-acetyl signal from other peaks in my ¹H NMR spectrum.
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Possible Cause: The acetyl proton signal (~2 ppm) can overlap with signals from other methyl groups or impurities in your sample.
-
Troubleshooting Steps:
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Optimize Solvent: Try acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O). Solvent effects can shift the positions of overlapping peaks, potentially resolving your signal of interest.[5]
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2D NMR: Employ two-dimensional NMR techniques like ¹H-¹³C HSQC. The acetyl group will have a characteristic correlation peak (¹H at ~2 ppm, ¹³C at ~23 ppm for the methyl group, and ~170 ppm for the carbonyl carbon) that can be distinguished from other signals.[2][3]
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Spiking Experiment: If you have a standard of the unacetylated compound, you can acquire a spectrum of a mixture of your sample and the standard. The appearance of a new peak at ~2 ppm would be indicative of the acetyl group.
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Problem 2: My acetylated lysine (B10760008) signals are broad or difficult to assign.
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Possible Cause: Acetylation can be a dynamic process, and intermediate exchange rates on the NMR timescale can lead to peak broadening. Additionally, in proteins, the local chemical environment significantly influences chemical shifts.
-
Troubleshooting Steps:
-
Temperature Variation: Acquire spectra at different temperatures. If the broadening is due to dynamic exchange, changing the temperature can sharpen the peaks by moving into the fast or slow exchange regime.
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pH Adjustment: The charge state of nearby residues can affect the chemical environment. Acquiring spectra at different pH values may help to resolve and assign signals.
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Isotopic Labeling: If possible, using ¹³C-labeled acetyl donors will allow for the use of ¹³C-edited NMR experiments, which can simplify the spectra and aid in the assignment of the acetylated lysine signals.[2][3]
-
Mass Spectrometry (MS)
Problem 1: I am unable to detect my acetylated protein/peptide.
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Possible Cause: Acetylated proteins are often of low abundance and the modification itself can be substoichiometric.[6]
-
Troubleshooting Steps:
-
Enrichment: It is often essential to enrich for acetylated proteins or peptides prior to MS analysis. Immunoaffinity purification using anti-acetyl-lysine antibodies is a common and effective method.[6][7][8]
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Increase Sample Amount: If enrichment is not possible, increasing the total amount of sample loaded onto the mass spectrometer may help to bring the signal of the acetylated species above the limit of detection.
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Optimize Ionization: Ensure that the ionization source parameters are optimized for your class of compound.
-
Problem 2: My tandem MS (MS/MS) spectra are of poor quality, making it difficult to confirm the acetylation site.
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Possible Cause: Poor fragmentation, low signal intensity, or co-fragmentation of multiple peptides can lead to uninformative MS/MS spectra.
-
Troubleshooting Steps:
-
Optimize Collision Energy: The energy used for fragmentation is critical. Perform a collision energy optimization for your peptide of interest to ensure you are getting the best possible fragmentation pattern.
-
Improve Chromatography: Good chromatographic separation is key to reducing the complexity of the spectra. A narrower peak shape will increase the signal-to-noise ratio and minimize the chances of co-eluting peptides being fragmented simultaneously.
-
Consider Different Fragmentation Methods: If available on your instrument, try alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which may provide complementary fragmentation information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Problem 1: I cannot resolve the acetyl carbonyl (C=O) peak from the amide I band.
-
Possible Cause: The C=O stretching vibration of the acetyl group often appears in the same region as the amide I band (1600-1700 cm⁻¹), leading to overlapping signals.[9]
-
Troubleshooting Steps:
-
Deconvolution: Use spectral deconvolution software to mathematically resolve the overlapping peaks. This can help to identify the individual contributions of the acetyl C=O and the amide I band.
-
Derivative Spectra: Calculating the second derivative of the spectrum can help to identify the positions of underlying peaks that are not visible in the original spectrum.
-
Comparison to a Non-acetylated Standard: If a non-acetylated version of your compound is available, a comparison of the spectra can help to identify the new peak or shoulder corresponding to the acetyl C=O stretch.
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Acetyl Groups
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Acetyl Methyl (CH₃) | 1.9 - 2.2 | Can be influenced by solvent and local chemical environment. |
| ¹³C | Acetyl Methyl (CH₃) | 20 - 25 | Generally a sharp and distinct signal.[2][3] |
| ¹³C | Acetyl Carbonyl (C=O) | 170 - 175 | Chemical shift is sensitive to the electronic environment. |
Table 2: Common Mass Shifts in Mass Spectrometry of Acetylated Compounds
| Modification | Mass Shift (Da) | Notes |
| Acetylation | +42.010565 | Monoisotopic mass of C₂H₂O. |
| Trimethylation | +42.046950 | A common isobaric interference that requires high-resolution MS to distinguish from acetylation. |
Table 3: Key FTIR Absorption Frequencies for Acetylated Peptides
| Vibration | Wavenumber (cm⁻¹) | Notes |
| Amide I (C=O stretch) | 1600 - 1700 | Primarily from the peptide backbone carbonyls.[9] |
| Acetyl C=O Stretch | ~1700 | Often overlaps with the Amide I band. |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Sensitive to conformation.[9] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Acetylated Peptides for Mass Spectrometry
This protocol provides a general workflow for the enrichment of acetylated peptides from a complex protein digest.
-
Protein Digestion: Digest your protein sample with a suitable protease (e.g., trypsin) to generate peptides.
-
Bead Preparation:
-
Take the desired amount of anti-acetyl-lysine antibody-conjugated agarose (B213101) beads (typically 20-50 µL of slurry per sample).[10]
-
Wash the beads three times with 1 mL of PBST (Phosphate Buffered Saline with Tween-20).[10]
-
Centrifuge at a low speed (e.g., 1000 rpm for 1 minute) between washes and carefully aspirate the supernatant.[10]
-
-
Incubation:
-
Washing:
-
After incubation, centrifuge the beads and remove the supernatant (this is the flow-through and can be saved for analysis of non-acetylated peptides).
-
Wash the beads multiple times with IP buffer to remove non-specifically bound peptides.[10]
-
-
Elution:
-
Elute the bound acetylated peptides from the beads using an acidic elution buffer (e.g., 0.5 N HCl or 0.1% TFA).[10]
-
Collect the eluate, which now contains the enriched acetylated peptides.
-
-
Sample Cleanup: Desalt the eluted peptides using a C18 ZipTip or similar solid-phase extraction method before LC-MS/MS analysis.[12]
Visualizations
References
- 1. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. immunechem.com [immunechem.com]
- 11. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Compound A (Acetylated Compound) Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical acetylated compound, "Compound A." It is designed to objectively compare experimental outcomes in wild-type versus knockout models, supported by detailed experimental data and protocols.
Introduction to Compound A and Its Putative Mechanism of Action
Compound A is a novel synthetic molecule characterized by the presence of an acetyl group. Acetylation is a critical post-translational modification that regulates protein function, gene expression, and cellular signaling.[1][2][3] Dysregulation of acetylation processes has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][3] The putative mechanism of action of Compound A is the targeted acetylation of "Protein X," a key kinase in the hypothetical "Pro-Survival Signaling Pathway." This acetylation is believed to enhance the catalytic activity of Protein X, leading to the phosphorylation of downstream effectors and promoting cell survival.
To rigorously validate this proposed mechanism, knockout (KO) models, in which the gene for Protein X is deleted, are invaluable tools.[4][5] By comparing the effects of Compound A in wild-type (WT) and Protein X KO models, we can determine if Protein X is the direct and necessary target for the compound's activity.
Comparative Analysis: Knockout Models vs. Alternative Approaches
| Method | Principle | Advantages | Limitations |
| Knockout (KO) Models | Complete and permanent elimination of the target gene. | Provides definitive evidence for the necessity of a protein in a biological process; high specificity.[4] | Time-consuming and expensive to generate; potential for developmental compensation. |
| RNA interference (RNAi) | Silencing of gene expression at the mRNA level. | Faster and less expensive than generating KO models; allows for transient knockdown. | Incomplete knockdown; potential for off-target effects. |
| Pharmacological Inhibition | Use of small molecules to block the activity of the target protein. | Allows for temporal control of protein inhibition; can be used in a wide range of cell types and organisms. | Potential for lack of specificity and off-target effects; may not fully mimic genetic deletion. |
Data Presentation: Summary of Quantitative Results
Table 1: In Vitro Kinase Activity Assay
This assay measures the direct effect of Compound A on the activity of recombinant Protein X.
| Condition | Protein X Activity (Relative Luminescence Units) | Fold Change vs. Vehicle |
| Vehicle Control | 10,500 ± 850 | 1.0 |
| Compound A (10 µM) | 48,200 ± 3,100 | 4.6 |
| Inactive Compound B (10 µM) | 11,100 ± 920 | 1.1 |
Table 2: Cellular Viability in WT vs. Protein X KO Cells
This table compares the effect of Compound A on the viability of cells with and without Protein X.
| Cell Line | Treatment | Cell Viability (% of Vehicle) |
| Wild-Type (WT) | Vehicle | 100 ± 5.2 |
| Wild-Type (WT) | Compound A (10 µM) | 175 ± 8.9 |
| Protein X KO | Vehicle | 98 ± 4.7 |
| Protein X KO | Compound A (10 µM) | 102 ± 6.1 |
Table 3: In Vivo Tumor Growth in Xenograft Models
This table summarizes the anti-tumor efficacy of Compound A in mouse models.
| Mouse Model | Treatment | Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| WT Xenograft | Vehicle | 1520 ± 210 | - |
| WT Xenograft | Compound A (20 mg/kg) | 450 ± 95 | 70.4 |
| Protein X KO Xenograft | Vehicle | 1480 ± 190 | - |
| Protein X KO Xenograft | Compound A (20 mg/kg) | 1410 ± 180 | 4.7 |
Experimental Protocols
Protocol 1: Western Blot for Protein X Acetylation
-
Cell Lysis: Treat WT and Protein X KO cells with Compound A or vehicle. Lyse cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Immunoprecipitation: Incubate 500 µg of protein lysate with an anti-Protein X antibody overnight. Add protein A/G magnetic beads to pull down Protein X.
-
SDS-PAGE and Transfer: Elute the immunoprecipitated proteins, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with an anti-acetyl-lysine primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed WT and Protein X KO cells in 96-well plates.
-
Treatment: After 24 hours, treat cells with various concentrations of Compound A or vehicle.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Visualizations
Caption: Proposed signaling pathway for Compound A's mechanism of action.
References
Comparative Efficacy of Acetylated vs. Non-Acetylated Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Compound A (acetylsalicylic acid, Aspirin), an acetylating inhibitor, and two known non-acetylating inhibitors, Ibuprofen and Celecoxib. The focus of this comparison is their inhibitory activity against the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This document is intended to serve as a resource for researchers in inflammation, pain, and cardiovascular pharmacology, as well as for professionals in drug development.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammatory processes.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting these enzymes.[4]
Compound A, acetylsalicylic acid (Aspirin), is unique among NSAIDs as it irreversibly inhibits COX-1 and COX-2 through acetylation of a serine residue in the active site of the enzymes.[5] In contrast, other NSAIDs like Ibuprofen and Celecoxib act as reversible inhibitors. Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2, while Celecoxib is a selective COX-2 inhibitor.[6][7]
Comparative Inhibitory Activity
The inhibitory potency of Compound A and the selected known inhibitors against COX-1 and COX-2 is summarized in Table 1. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Type of Inhibition | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound A (Aspirin) | Acetylating, Irreversible | 3.57[8] | 29.3[8] | 0.12 |
| Ibuprofen | Non-acetylating, Reversible | 12 | 80 | 0.15 |
| Celecoxib | Non-acetylating, Reversible | 82 | 6.8 | 12.06 |
Data Interpretation:
-
Compound A (Aspirin) demonstrates a preference for inhibiting COX-1 over COX-2, as indicated by its lower IC50 value for COX-1.[8] Its irreversible mechanism of action through acetylation distinguishes it from the other compounds.[5]
-
Ibuprofen is a non-selective inhibitor, though it shows a slightly higher potency for COX-1.[6]
-
Celecoxib is highly selective for COX-2, with a significantly lower IC50 value for COX-2 compared to COX-1.[6] The selectivity index further highlights this preference.
Signaling Pathway and Mechanism of Action
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is a precursor for various other prostaglandins.[9][10] The inhibition of COX-1 and COX-2 by the compounds discussed prevents the formation of these pro-inflammatory mediators.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Compound A (Acetylated Compound) Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activity of various acetylated compounds ("Compound A") across a panel of cancer and non-cancerous cell lines. The data presented herein is supported by established experimental protocols to ensure reproducibility and facilitate cross-validation of findings in your own research.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for several classes of acetylated compounds in various cell lines, providing a clear comparison of their cytotoxic effects.
Table 1: IC50 Values (µM) of Acetylated Natural Products in Cancer Cell Lines
| Compound Class | Acetylated Compound | Cell Line | Cancer Type | IC50 (µM) |
| Flavonoid | Acetylated Quercetin | HCT-116 | Colon Carcinoma | ~15-20 |
| Flavonoid | Acetylated Kaempferol | MDA-MB-231 | Breast Cancer | ~28 |
| Flavonoid | Acetylated Apigenin | HepG2 | Liver Cancer | ~6.5 |
| Stilbenoid | Acetyl Resveratrol | LNCaP | Prostate Cancer | 10.5[1][2] |
| Stilbenoid | Acetyl Resveratrol | DU145 | Prostate Cancer | 14.2[1][2] |
| Stilbenoid | Acetyl Resveratrol | PC3M | Prostate Cancer | 26.8[1][2] |
| Stilbenoid | Acetyl Resveratrol | ALL-5 | Leukemia | 3.4[1][2] |
| Curcuminoid | Acetylated Curcumin | MCF-7 | Breast Cancer | ~12-13 |
| Curcuminoid | Acetylated Curcumin | MDA-MB-231 | Breast Cancer | ~5 |
| Polymethoxyflavone | 5-Acetylated Tangeretin | PC-3 | Prostate Cancer | 5.1[3] |
Table 2: IC50 Values (µM) of Histone Deacetylase (HDAC) Inhibitors in Cancer and Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Vorinostat (B1683920) (SAHA) | A549 | Lung Carcinoma | 1.94[4] |
| Vorinostat (SAHA) | MCF-7 | Breast Adenocarcinoma | 0.685[5] |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6[6] |
| Vorinostat (SAHA) | SW-1353 | Chondrosarcoma | 2.0[6] |
| Vorinostat (SAHA) | BALB/3T3 | Non-cancerous Mouse Fibroblast | 1.42[5] |
| Panobinostat (B1684620) (LBH589) | HCT-116 | Colon Carcinoma | 0.0175 |
| Panobinostat (LBH589) | SCLC cell lines | Small Cell Lung Cancer | <0.025[7][8] |
| Panobinostat (LBH589) | SW-982 | Synovial Sarcoma | 0.1[6] |
| Panobinostat (LBH589) | SW-1353 | Chondrosarcoma | 0.02[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Compound A (Acetylated Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound A in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of Compound A on protein expression levels in signaling pathways.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Compound A for the desired time. Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the gene expression levels of target genes that may be affected by Compound A.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with Compound A for the desired time. Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by acetylated compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acetyl Resveratrol - Labchem Catalog [labchem.com.my]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Acetylexidonin
Disclaimer: The compound "Acetylexidonin" is not a recognized chemical substance in standard databases. The following guidance is a comprehensive framework for handling a potent, novel, or uncharacterized chemical compound where specific hazards have not been fully determined. This protocol is based on the precautionary principle, assuming the substance may be highly hazardous. All laboratory work should be preceded by a thorough risk assessment conducted by qualified personnel.
Hazard Assessment and Control
Before handling this compound, a comprehensive hazard assessment is mandatory. The hierarchy of controls is a systematic approach to mitigating risks, with the most effective measures listed first.[1][2]
-
Elimination/Substitution: The most effective control is to question the necessity of using a potent, uncharacterized compound.[1] If possible, substitute this compound with a less hazardous, well-characterized alternative.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[3]
-
All manipulations of this compound, especially of powders that can become airborne, must be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box.[4]
-
General laboratory ventilation should be maintained to ensure a safe working environment.
-
-
Administrative Controls: These are changes to work practices and procedures.
-
Develop a standard operating procedure (SOP) specific to this compound.
-
Restrict access to the designated handling area.
-
Ensure all personnel are trained on the potential hazards and safe handling procedures.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound.[4][6] The level of PPE may be adjusted based on the specific procedure and the quantity of the substance being handled.
| Operation | Required Personal Protective Equipment |
| General Laboratory Operations | - Nitrile gloves (double-gloving recommended)[7]- Safety glasses with side shields[8]- Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles[8]- Face shield[8]- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)[9] |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat |
| Conducting Reactions | - Double nitrile gloves (select glove material based on all reactants)[7]- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Operational Plan: Step-by-Step Handling Procedures
A clear, step-by-step plan is essential for the safe handling of this compound.[4]
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a fume hood or glove box.[4]
-
Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the nature of the work.
-
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.[4]
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques (e.g., dampening the powder with a suitable, non-reactive solvent) to minimize dust generation.
-
-
Solution Preparation and Reactions:
-
Add this compound to the solvent slowly to avoid splashing.
-
Conduct all reactions in a certified chemical fume hood.[4]
-
-
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.[10]
-
Follow established procedures for cleaning glassware and equipment that have been in contact with potent compounds.
-
Disposal Plan
The disposal of this compound and all contaminated materials must comply with institutional and environmental regulations.[11][12]
-
Waste Identification and Segregation:
-
Containment and Labeling:
-
Storage and Removal:
-
Empty Containers:
Visualizations
Caption: Hierarchy of controls for managing exposure to this compound.
Caption: Step-by-step workflow for handling this compound.
References
- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. osha.gov [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. safety-international.com [safety-international.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hsa.ie [hsa.ie]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
- 14. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
